molecular formula C18H10ClN3OS3 B2670953 3-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 391867-41-7

3-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2670953
CAS No.: 391867-41-7
M. Wt: 415.93
InChI Key: MSARXKDWBRPEFS-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential as therapeutic agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific derivative. For example, some derivatives may be solids at room temperature, while others may be liquids .

Scientific Research Applications

Heterocyclic Compound Synthesis

Synthetic Methodologies and Novel Heterocyclic Systems

Research on benzothiophene derivatives often focuses on the synthesis of novel heterocyclic compounds, such as benzothiazoles, thiazolopyridines, and imidazolines. These studies highlight the importance of benzothiophene derivatives in developing new synthetic methodologies for creating complex heterocyclic systems with potential pharmacological activities. For example, the TEMPO-catalyzed electrochemical C–H thiolation process offers a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, demonstrating an efficient approach to constructing these heterocycles with significant pharmaceutical relevance (Qian et al., 2017).

Pharmaceutical Research and Drug Design

Anticancer and Antimicrobial Agents

Benzothiophene derivatives are extensively studied for their potential anticancer and antimicrobial properties. Research involves synthesizing novel benzothiophene-containing compounds and evaluating their biological activities against various cancer cell lines and microbial organisms. For instance, the synthesis and biological activity evaluation of new benzo[b]thiophene derivatives have demonstrated promising results in antibacterial, antifungal, and anti-inflammatory studies, indicating the therapeutic potential of these compounds in treating different diseases (Isloor et al., 2010).

Material Science and Supramolecular Chemistry

Gelators and Organic Materials

The study of N-(thiazol-2-yl) benzamide derivatives, including those related to benzothiophene structures, has revealed their ability to act as supramolecular gelators. These compounds can form stable gels in various solvents through non-covalent interactions, highlighting their potential applications in material science for developing new organic materials with specific properties (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary greatly depending on the specific derivative and its intended use. For example, some benzothiazole derivatives have been studied for their anti-tubercular activity .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary greatly depending on the specific derivative. Some benzothiazole derivatives may be harmful if swallowed, inhaled, or if they come into contact with the skin .

Future Directions

The future directions of research into benzothiazole derivatives are likely to continue to focus on their potential as therapeutic agents, particularly in the field of anti-tubercular compounds .

Properties

IUPAC Name

3-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3OS3/c1-8-20-10-6-7-11-15(14(10)24-8)26-18(21-11)22-17(23)16-13(19)9-4-2-3-5-12(9)25-16/h2-7H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARXKDWBRPEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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